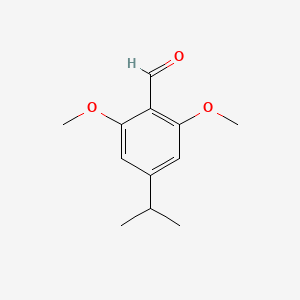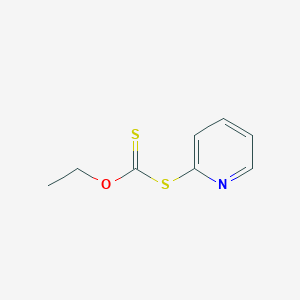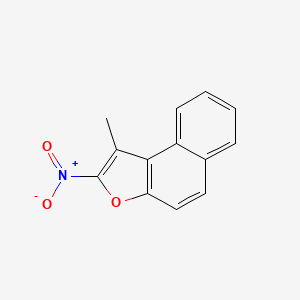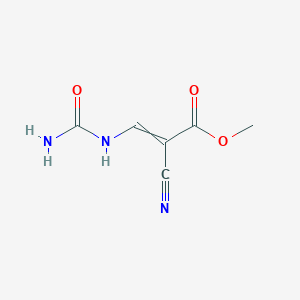![molecular formula C18H16Cl2O5S2 B14404511 2-Butoxy-5-[(3-carboxy-5-chlorophenyl)disulfanyl]-3-chlorobenzoic acid CAS No. 87979-40-6](/img/structure/B14404511.png)
2-Butoxy-5-[(3-carboxy-5-chlorophenyl)disulfanyl]-3-chlorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butoxy-5-[(3-carboxy-5-chlorophenyl)disulfanyl]-3-chlorobenzoic acid is a complex organic compound characterized by its unique structure, which includes a butoxy group, a carboxylic acid group, and a disulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-5-[(3-carboxy-5-chlorophenyl)disulfanyl]-3-chlorobenzoic acid typically involves multiple steps, starting with the preparation of the core benzoic acid structure. The introduction of the butoxy group can be achieved through etherification reactions, while the disulfanyl linkage is formed via thiol-disulfide exchange reactions. The chlorination of the aromatic ring is usually carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization and chromatography, are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Butoxy-5-[(3-carboxy-5-chlorophenyl)disulfanyl]-3-chlorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The disulfanyl linkage can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to break the disulfide bond, yielding thiol derivatives.
Substitution: The aromatic chlorines can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or alkoxides are used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol-containing compounds.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
2-Butoxy-5-[(3-carboxy-5-chlorophenyl)disulfanyl]-3-chlorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive disulfide linkage.
Medicine: Explored for its potential therapeutic properties, particularly in targeting oxidative stress-related pathways.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-Butoxy-5-[(3-carboxy-5-chlorophenyl)disulfanyl]-3-chlorobenzoic acid involves its ability to undergo redox reactions due to the presence of the disulfide bond. This bond can be cleaved and reformed, allowing the compound to interact with various molecular targets, including enzymes and proteins involved in redox regulation. The butoxy and carboxylic acid groups contribute to the compound’s solubility and reactivity, enhancing its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Butoxy-5-chloropyridine-3-boronic acid
- 3-Bromo-2-butoxy-5-fluorophenylboronic acid
- 2-Butoxy-3-formyl-5-methylphenylboronic acid
Uniqueness
2-Butoxy-5-[(3-carboxy-5-chlorophenyl)disulfanyl]-3-chlorobenzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a butoxy group and a disulfide linkage in the same molecule is relatively rare, making it a valuable compound for specialized applications.
Properties
CAS No. |
87979-40-6 |
|---|---|
Molecular Formula |
C18H16Cl2O5S2 |
Molecular Weight |
447.4 g/mol |
IUPAC Name |
2-butoxy-5-[(3-carboxy-5-chlorophenyl)disulfanyl]-3-chlorobenzoic acid |
InChI |
InChI=1S/C18H16Cl2O5S2/c1-2-3-4-25-16-14(18(23)24)8-13(9-15(16)20)27-26-12-6-10(17(21)22)5-11(19)7-12/h5-9H,2-4H2,1H3,(H,21,22)(H,23,24) |
InChI Key |
TUBSBYYCIQUQLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1Cl)SSC2=CC(=CC(=C2)C(=O)O)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[Ethoxy(phenyl)methoxy]-4-methoxybenzene](/img/structure/B14404461.png)

![5-Methyl-5-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]hex-1-en-3-yne](/img/structure/B14404467.png)
![[(Methanesulfonyl)methanesulfonyl]ethene](/img/structure/B14404469.png)
![4-{(Diethylamino)[methyl(octyl)amino]methylidene}morpholin-4-ium iodide](/img/structure/B14404476.png)
![3-[(4-Methylphenyl)methyl]-2-benzofuran-1(3H)-one](/img/structure/B14404477.png)


![(NE)-N-[3-(pyridin-2-ylmethylimino)butan-2-ylidene]hydroxylamine](/img/structure/B14404496.png)

![1,1'-(1,3-Phenylene)bis{[4-(phenylsulfanyl)phenyl]ethane-1,2-dione}](/img/structure/B14404518.png)
